molecular formula C13H12NO+ B098574 1-Phenacylpyridinium bromide CAS No. 16883-69-5

1-Phenacylpyridinium bromide

Cat. No. B098574
M. Wt: 198.24 g/mol
InChI Key: KUUXBQKORDCEFO-UHFFFAOYSA-N
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Patent
US04175973

Procedure details

N-phenacylpyridinium bromide was prepared by slowly adding phenacyl bromide to a stirred flask containing an equimolar quantity of pyridine. The slightly exothermic reaction was accompanied by the precipitation of the solid N-phenacylpyridinium bromide. The salt was then filtered and washed thoroughly with anhydrous ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-phenacylpyridinium bromide

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:10])[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[Br-:10].[CH2:1]([N+:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The slightly exothermic reaction
CUSTOM
Type
CUSTOM
Details
was accompanied by the precipitation of the solid N-phenacylpyridinium bromide
FILTRATION
Type
FILTRATION
Details
The salt was then filtered
WASH
Type
WASH
Details
washed thoroughly with anhydrous ether

Outcomes

Product
Name
N-phenacylpyridinium bromide
Type
product
Smiles
[Br-].C(C(=O)C1=CC=CC=C1)[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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